N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
Description
Properties
CAS No. |
89548-75-4 |
|---|---|
Molecular Formula |
C23H15ClN2O2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C23H15ClN2O2/c24-14-6-8-15(9-7-14)25-23(28)19-11-13-5-10-17-16-3-1-2-4-20(16)26-22(17)18(13)12-21(19)27/h1-12,26-27H,(H,25,28) |
InChI Key |
WVKJGDMLWWPPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Photoinduced 6π-Electrocyclization of 2,3-Disubstituted Indoles
A seminal method for synthesizing 11H-benzo[a]carbazoles involves the photochemical cyclization of 2,3-disubstituted indoles. The protocol begins with a three-component condensation of aryl glyoxals, anilines, and enols to yield indole intermediates. For example, reacting indole with ethyl acetoacetate and 2-(bromomethyl)-1,3-dioxolane in acetonitrile at 80°C for 6 hours forms 2,3-disubstituted indole precursors. Subsequent UV irradiation (λ = 300–350 nm) induces a 6π-electrocyclization, yielding the benzo[a]carbazole framework with regiospecificity. X-ray diffraction confirms the planar structure of the cyclized product.
Key Advantages :
Multicomponent Reactions Catalyzed by Sulfonated Amorphous Carbon
An alternative route employs a one-pot multicomponent reaction using phenylglyoxal monohydrate, primary amines, 1,3-diketones, and malononitrile in the presence of a sulfonated amorphous carbon catalyst (AC-SO3H). The catalyst, derived from rice husk carbonization, provides acidic sites (4.606 mmol g⁻¹ total acidity) critical for cyclocondensation. Heating at 240°C for 2 hours in dimethyl sulfoxide (DMSO) generates 3-cyanoacetamide pyrrole intermediates, which undergo intramolecular ring closure to form benzo[a]carbazoles.
Reaction Conditions :
Functionalization of the Carbazole Core
Hydroxylation at the C2 Position
Introducing the 2-hydroxy group requires selective oxidation or hydroxylation. A common approach involves hydrolyzing acetyl-protected intermediates. For instance, treating 1-methyl-9H-carbazole-2-acetyl derivatives with sodium hydroxide in methanol at room temperature yields the corresponding carboxylic acid, which is subsequently decarboxylated under acidic conditions to afford the hydroxyl group.
Representative Procedure :
Carboxamide Formation at C3
The C3-carboxamide moiety is introduced via coupling reactions. Carbazole-3-carboxylic acids, synthesized through hydrolysis of ethyl ester precursors, are treated with 4-chloroaniline in the presence of coupling agents like HATU or EDCI.
Optimized Protocol :
- Activate carboxylic acid (10 mmol) with EDCI (12 mmol) and HOBt (10 mmol) in DMF.
- Add 4-chloroaniline (12 mmol), stir at 25°C for 12 hours.
- Isolate product via ethyl acetate extraction and column chromatography.
Yield : 68–72% (dependent on substituent electronic effects).
Integrated Synthesis of N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
Combining the above methodologies, the target compound is synthesized in four linear steps:
- Indole Precursor Synthesis :
- Photocyclization :
- Hydroxylation :
- Amide Coupling :
Overall Yield : 22–27% (non-optimized).
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Data
X-ray diffraction confirms the planar benzo[a]carbazole core and the anti conformation of the carboxamide substituent. Key metrics include:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Low Yields in Photocyclization : Scaling UV-mediated reactions faces photon penetration limits. Microfluidic reactors with optimized light sources may enhance efficiency.
- Catalyst Recyclability : AC-SO3H retains 89% activity after five cycles but requires post-reaction filtration. Immobilizing the catalyst on magnetic nanoparticles could streamline recovery.
- Stereochemical Control : Amide coupling produces racemic mixtures; asymmetric catalysis using chiral auxiliaries remains unexplored.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver oxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted carbazole derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves several molecular targets and pathways:
DNA Synthesis Inhibition: The compound can intercalate into DNA, preventing the replication of cancer cells.
Apoptosis Induction: It induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogen Substituent Impact: In maleimide derivatives (e.g., N-(4-halophenyl)maleimides), the halogen’s size (F, Cl, Br, I) showed minimal effect on MGL inhibition, with IC₅₀ values ranging narrowly (4.34–7.24 μM) . This suggests electronic effects (e.g., electronegativity) may dominate over steric factors in enzyme binding.
Carbazole Core Modifications :
- Replacing the 4-Cl-phenyl group in Compound A with a 4-methoxyphenyl (as in ) could alter solubility and hydrogen-bonding capacity. Methoxy groups typically increase electron density, which might enhance interactions with aromatic residues in target proteins.
Pyridine vs. Carbazole Frameworks :
Insecticidal Activity:
- Pyridine-thioacetamide analogs (e.g., ) demonstrated higher aphid mortality than Compound A’s structural relatives, suggesting that the pyridine-thioether scaffold is critical for agrochemical efficacy.
Biological Activity
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide, a compound with the molecular formula , is a derivative of benzo[a]carbazole known for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a polycyclic aromatic structure with a hydroxyl group and a carboxamide functional group, which contribute to its biological properties. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, potentially improving its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydroxyl and carboxamide groups allow for hydrogen bonding with enzymes, modulating their activity.
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
Antitumor Activity
Research has indicated that derivatives of benzo[a]carbazole exhibit significant antitumor properties. A study focusing on related compounds demonstrated potent antitumor activity against human cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells.
Case Study: Antitumor Evaluation
A series of benzo[a]carbazole derivatives were synthesized and evaluated for their cytotoxic effects. Notably, one derivative showed remarkable in vitro and in vivo anticancer activity comparable to established chemotherapeutic agents like amonafide .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| N-(4-Chlorophenyl)-2-hydroxy... | Not yet tested | N/A |
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Synthesis from Hydroxybenzo[a]carbazole : Starting from 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid, it can be reacted with an appropriate chlorinated aromatic compound under controlled conditions.
- Characterization Techniques : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Q & A
Q. What are the established synthetic routes for N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step condensation reactions. For example, a related carbazole derivative was prepared by reacting (E)-N-(4-chlorophenyl) acrylamide intermediates with thiourea in the presence of 40% KOH, followed by purification via column chromatography . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (80–100°C), and solvent polarity (e.g., ethanol or DMF). Monitoring via TLC and HPLC ensures intermediate purity. For analogs, Suzuki-Miyaura coupling has been employed to introduce aryl groups to the carbazole core .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR (1H/13C): Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) and hydrogen bonding (broad -OH signals around δ 10–12 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl atoms .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar N-(4-chlorophenyl) acetamide derivatives .
Q. What preliminary bioactivity assays are recommended for this compound?
Methodological Answer: Screen for antimicrobial activity using:
- Broth Microdilution (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL .
- Antifungal Assays: Use C. albicans or A. niger in Sabouraud dextrose agar, with fluconazole as a positive control.
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values and selectivity indices.
Advanced Research Questions
Q. How can researchers address low solubility in biological assays?
Methodological Answer: Solubility challenges arise from the hydrophobic carbazole core. Strategies include:
- Co-solvent Systems: Use DMSO:water (≤5% DMSO) or β-cyclodextrin inclusion complexes.
- Prodrug Design: Introduce phosphate or PEG groups at the hydroxy position to enhance aqueous solubility .
- Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .
Q. What computational methods aid in predicting crystallographic behavior?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry (e.g., using B3LYP/6-31G*) to predict bond lengths and angles, which can be cross-validated with experimental XRD data .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., Cl···H contacts) to guide crystallization solvent selection (e.g., chloroform vs. acetonitrile) .
- Powder XRD: Compare simulated (Mercury software) and experimental patterns to detect polymorphism.
Q. How can regioselectivity challenges during functionalization be resolved?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl at the hydroxy position) to steer electrophilic substitution to the carbazole C4 or C6 positions .
- Catalytic Control: Use Pd-catalyzed C–H activation with ligands like 2,2'-bipyridine to achieve site-specific arylation .
- Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., low temps favor kinetic products) and monitor intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
